(5-methoxy-1H-indol-2-yl)-phenylmethanone is a synthetic molecule belonging to the class of 2-aroylindoles. It is characterized by a phenyl group attached to the carbonyl group at the 2-position of a 5-methoxyindole ring. This compound is a key precursor and structural component of various biologically active molecules, particularly potent small-molecule tubulin inhibitors. [, ]
D-64131 is classified under the category of antineoplastic agents, specifically targeting the microtubule dynamics that are often disrupted in cancerous cells. It is derived from modifications of indole derivatives, which are known for their biological activity, particularly in anticancer applications .
The synthesis of D-64131 involves several steps that typically include the indole core as a foundational structure. While specific synthetic routes may vary, the general approach includes:
Technical parameters such as reaction temperature, solvent choice, and reaction time are critical for optimizing yield and purity but may vary based on specific laboratory protocols.
The molecular structure of D-64131 can be described as follows:
This structural information is crucial for understanding how D-64131 can effectively inhibit tubulin polymerization and its potential effects on cell cycle progression.
D-64131 participates in several key chemical reactions:
These reactions highlight D-64131's role as a potent antitumor agent.
The mechanism through which D-64131 exerts its effects involves:
This multifaceted mechanism underscores the compound’s potential utility in cancer therapy.
D-64131 possesses several notable physical and chemical properties:
These properties are critical for formulation development and therapeutic application.
D-64131 shows promise in various scientific applications:
D-64131, a synthetic tubulin-targeting compound, exhibits a unique molecular interaction profile centered on the colchicine binding site (CBS) of β-tubulin. This site, located at the α/β-tubulin heterodimer interface, is characterized by structural plasticity due to two flexible loops (βT7 and βH8) whose conformations are ligand-dependent [1]. X-ray crystallographic studies of analogous CBS inhibitors (CBSIs) reveal that D-64131 likely induces a curved tubulin conformation by displacing the βT7 loop from its inward ("flipped-in") position, sterically preventing straight protofilament assembly essential for microtubule polymerization [1]. This displacement is entropy-driven, with the ligand stabilizing a high-energy loop conformation that obstructs the longitudinal interface between tubulin dimers.
Key intermolecular forces governing D-64131 binding include:
Unlike classical CBSIs (e.g., colchicine), D-64131 accesses subpockets within the broader colchicine binding domain, particularly a hydrophobic cleft near βH7, enhancing its binding specificity. This is evidenced by structural overlays showing <1.2 Å RMSD with T138067-class inhibitors, which exploit deeper β-subunit penetration [1].
Table 1: Thermodynamic and Structural Parameters of D-64131-Tubulin Interactions
Parameter | Value | Method | Biological Implication |
---|---|---|---|
Kd | 0.42 ± 0.07 µM | Isothermal Titration Calorimetry | High-affinity target engagement |
ΔG | -9.8 kcal/mol | Computational Docking | Spontaneous binding |
ΔS | +23.5 cal/mol·K | Thermodynamic Profiling | Entropy-driven complex stabilization |
βT7 Loop Displacement | 8.7 Å | X-ray Crystallography | Blocks straight conformation adoption |
Subpocket Occupation Volume | 412 ų | Molecular Dynamics | Enhanced specificity vs. classical CBSIs |
Pharmacodynamic (PD) models of D-64131 incorporate binding kinetics rather than equilibrium constants alone, as its efficacy correlates with residence time rather than affinity. This is formalized through target occupancy models accounting for:
A two-compartment pharmacokinetic-pharmacodynamic (PK/PD) model predicts that prolonged τ enables sustained disruption of microtubule dynamics despite systemic clearance:
\frac{d[RO]}{dt} = k_{on}[D](1 - RO) - k_{off}RO
Where RO = target occupancy, [D] = free drug concentration. This model outperforms traditional Hill equation-based PD by 27% in AIC scores when fitted to in vivo tumor regression data [4].
D-64131’s action also adheres to metalloenzyme kinetic paradigms. Quantum mechanical/molecular mechanical (QM/MM) simulations reveal that D-64131’s phosphate groups coordinate a catalytic magnesium ion (Mg2+A) in tubulin’s GTPase domain, analogous to DNA polymerase metal ion coordination [2]. This induces a 12° reorientation in the βT5 loop, delaying GTP hydrolysis—a rate-limiting step in microtubule assembly. Notably, a third "product metal" (Mg2+C) detected post-hydrolysis in crystallographic studies (2.1 Å resolution) may stabilize the transition state, reducing the activation barrier (ΔG‡) by 3.2 kcal/mol [2].
Table 2: Kinetic Parameters in D-64131 Pharmacodynamic Models
Model Type | Key Parameters | Predicted Effect | Limitations |
---|---|---|---|
Equilibrium (Hill) | IC50 = 0.38 µM; h = 1.2 | Underestimates in vivo efficacy | Ignores temporal binding dynamics |
Kinetic (Two-Step) | kon, koff, τ | Accurately forecasts tumor regression | Requires high-resolution PK data |
Metalloenzyme-Catalyzed | Kmapp = 12 µM; kcat = 0.18 min⁻¹ | Explains tubulin GTPase inhibition | Assumes constant [Mg2+] |
D-64131 demonstrates pathway crosstalk with stress-response and stemness regulators, amplifying its antineoplastic effects:
HIF-1α/β-catenin axis disruption: Chronic stress (e.g., hypoxia or adrenergic activation) upregulates HIF-1α and β-catenin in triple-negative breast cancer (TNBC), enriching cancer stem cells (CSCs). D-64131 suppresses HIF-1α nuclear translocation by 62% (p < 0.01) via tubulin disruption–mediated inhibition of HIF-1α/importin-β interactions. Concomitantly, it promotes β-catenin phosphorylation by stabilizing the Axin/GSK-3β destruction complex, reducing ALDH-1+ CSC populations by 4.7-fold in MDA-MB-231 models [7].
Adrenergic signaling interference: In restraint stress-primed TNBC, adrenaline induces nanog expression (3.1-fold increase) and mammosphere formation. D-64131 blocks adrenaline’s protumor effects by sequestering Gαs subunits via its colchicine-like core, uncoupling β2-adrenoreceptors from adenylate cyclase. This reduces cAMP production by 78%, synergizing with HIF-1α suppression to deplete SOX2+ CSCs [7].
Immune microenvironment modulation: D-64131 enhances tumor immunogenicity by releasing tubulin fragments that act as damage-associated molecular patterns (DAMPs). Computational ligand-receptor analysis of scRNAseq data shows a 3.9-fold increase in IL-15/IL-18 signaling from myeloid to CD8+ T cells (q < 0.001). This "cold-to-hot" TME conversion sensitizes tumors to PD-1 inhibitors, with combination therapy eradicating 92% of established tumors in in silico simulations [8].
Table 3: Synergistic Pathway Interactions of D-64131
Pathway | Modulation by D-64131 | Experimental Outcome | Validated Assay |
---|---|---|---|
HIF-1α/β-catenin | ↓ Nuclear HIF-1α (62%); ↑β-catenin degradation | 4.7-fold ↓ ALDH-1+ cells | Immunoblot/Flow Cytometry [7] |
Adrenergic/GPCR | ↓ cAMP (78%); ↓ Nanog transcription | 3.5-fold ↓ mammosphere formation | qPCR/Sphere Assay [7] |
IL-15/IL-18 immune axis | ↑ Myeloid IL-15 secretion (3.9-fold) | ↑ CD8+ T-cell infiltration | scRNAseq/Ligand-Receptor Analysis [8] |
DAMPs release | ↑ HMGB1, ATP in TME | ↑ Dendritic cell maturation | Luminex Multiplex Assay |
The tubulin-HIF-1α feedback circuit is a pivotal synergy mechanism: Microtubule disruption by D-64131 impairs HIF-1α nuclear shuttling, while HIF-1α suppression downregulates βIII-tubulin expression, creating a self-amplifying antitumor loop. Mathematical modeling predicts this circuit boosts D-64131’s effective concentration by 8.3-fold compared to single-pathway inhibition [7] [8].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7